
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride is a synthetic organic compound with potential applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an aminoethyl group and a chlorophenyl group attached to a urea backbone, forming a hydrochloride salt.
Méthodes De Préparation
The synthesis of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride typically involves the reaction of 2-chloroaniline with ethyl isocyanate, followed by the addition of ethylenediamine. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Analyse Des Réactions Chimiques
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles such as hydroxyl or amino groups.
Hydrolysis: The compound is susceptible to hydrolysis under acidic or basic conditions, leading to the breakdown of the urea linkage and the formation of corresponding amines and carboxylic acids.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: It has been investigated for its potential biological activity, including its effects on cellular processes and its interactions with biological macromolecules.
Medicine: The compound is being explored for its potential therapeutic applications, including its use as a precursor for the development of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrially relevant compounds.
Mécanisme D'action
The mechanism of action of 1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved may vary depending on the specific application and context of use.
Comparaison Avec Des Composés Similaires
1-(2-Aminoethyl)-3-(2-chlorophenyl)urea hydrochloride can be compared with other similar compounds, such as:
1-(2-Aminoethyl)-3-phenylurea hydrochloride: Lacks the chlorine atom, which may result in different chemical reactivity and biological activity.
1-(2-Aminoethyl)-3-(4-chlorophenyl)urea hydrochloride: The position of the chlorine atom on the phenyl ring can influence the compound’s properties and interactions.
1-(2-Aminoethyl)-3-(2-bromophenyl)urea hydrochloride:
Propriétés
Formule moléculaire |
C9H13Cl2N3O |
|---|---|
Poids moléculaire |
250.12 g/mol |
Nom IUPAC |
1-(2-aminoethyl)-3-(2-chlorophenyl)urea;hydrochloride |
InChI |
InChI=1S/C9H12ClN3O.ClH/c10-7-3-1-2-4-8(7)13-9(14)12-6-5-11;/h1-4H,5-6,11H2,(H2,12,13,14);1H |
Clé InChI |
FMOPGYMKVODPJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C(=C1)NC(=O)NCCN)Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


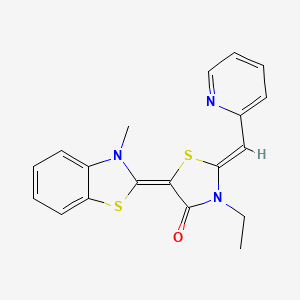
![Methyl pyrazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B12086333.png)
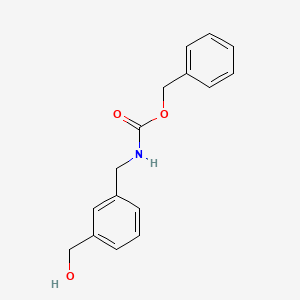
![3-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid](/img/structure/B12086341.png)
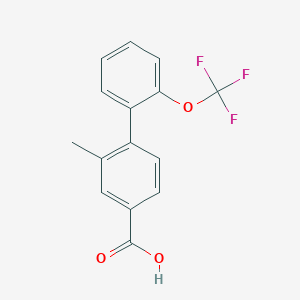
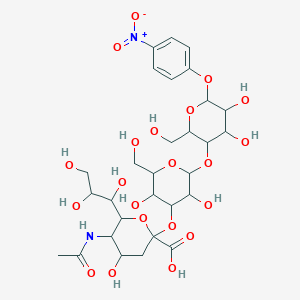
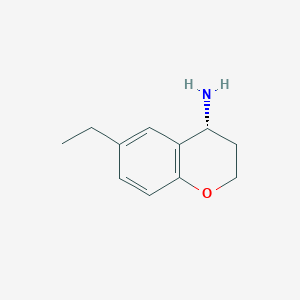
![[4-Acetyloxy-1-hydroxy-10,14,17,17-tetramethyl-15-[3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B12086382.png)
![3-[2-Fluoro-3-(trifluoromethyl)phenyl]-2-methylpropanoic acid](/img/structure/B12086383.png)
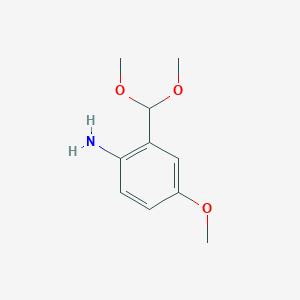
![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanol](/img/structure/B12086394.png)
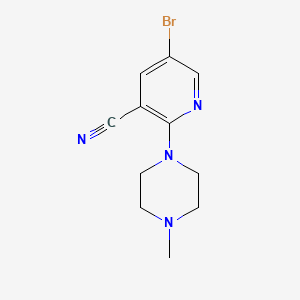

![2,4-Dioxaspiro[5.5]undecan-3-one](/img/structure/B12086407.png)
